molecular formula C16H18F3N3O3S B3009023 4-((1H-pyrazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine CAS No. 1396761-42-4

4-((1H-pyrazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine

Cat. No. B3009023
CAS RN: 1396761-42-4
M. Wt: 389.39
InChI Key: BNOQECAIOXLYLJ-UHFFFAOYSA-N
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Description

4-((1H-pyrazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is a chemical compound that has been extensively studied due to its potential therapeutic applications. This compound is commonly referred to as PTP1B inhibitor, as it is known to inhibit the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling.

Scientific Research Applications

Organic Synthesis Intermediary

This compound serves as an intermediary in organic synthesis. Its structure allows for the introduction of the pyrazolyl group into more complex molecules, which can be pivotal in the synthesis of various organic compounds. The trifluoromethoxy phenyl group can also be a crucial moiety in the development of pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound can be used as a building block for the synthesis of potential drug candidates. The presence of the trifluoromethoxy group is particularly interesting as it can improve the metabolic stability and bioavailability of pharmaceuticals .

Photoredox Catalysis

The compound’s ability to participate in electron donor-acceptor (EDA) complexes makes it suitable for use in photoredox catalysis. This application is essential in the field of green chemistry, where light can be used to promote chemical reactions without the need for traditional catalysts .

Chemical Synthesis of Boronic Acids

The related compound, (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid , suggests that our compound of interest could be a precursor in the synthesis of boronic acids, which are crucial in Suzuki coupling reactions—a widely used method to form carbon-carbon bonds .

properties

IUPAC Name

4-(pyrazol-1-ylmethyl)-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O3S/c17-16(18,19)25-14-2-4-15(5-3-14)26(23,24)22-10-6-13(7-11-22)12-21-9-1-8-20-21/h1-5,8-9,13H,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOQECAIOXLYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1H-pyrazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine

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